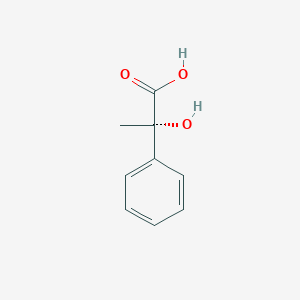

(s)-Atrolactic acid

Descripción general

Descripción

Synthesis Analysis

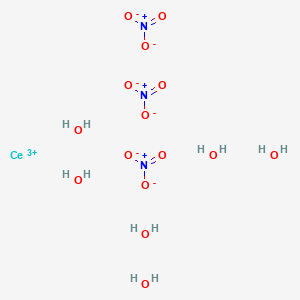

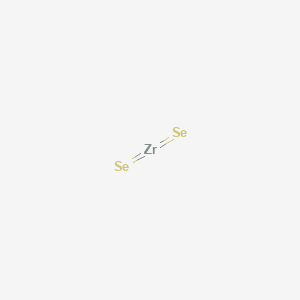

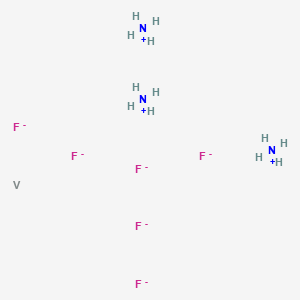

The synthesis of (S)-Atrolactic acid has been explored through various methods. Notably, a novel approach using Ce–Zr binary oxides as catalysts for the oxidation of α-methylstyrene oxide into atrolactic acid was developed, offering high activity and potential for recycling under benign conditions (Huang et al., 2020). Additionally, asymmetric synthesis evaluations using chiral inducers have demonstrated the capability to achieve high diastereomeric and enantiomeric excesses, showcasing the versatility and efficiency in synthesizing atrolactic acid (Hassine et al., 2010).

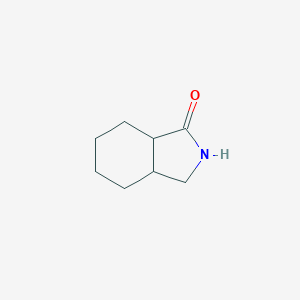

Molecular Structure Analysis

The molecular structure of (S)-Atrolactic acid is crucial for its reactivity and application in pharmaceutical synthesis. Its structure allows for the introduction of asymmetry in chemical reactions, facilitating the production of optically active compounds. The efficiency of asymmetric electrochemical carboxylation of prochiral acetophenone to produce (S)-Atrolactic acid underlines the importance of molecular structure in achieving high enantiomeric excesses through selective fixation of carbon dioxide (Zhang et al., 2009).

Aplicaciones Científicas De Investigación

Asymmetric Catalytic Electrosynthesis

- Scientific Field: Chemistry, specifically Asymmetric Catalysis .

- Summary of Application: (S)-Atrolactic acid is used in asymmetric catalytic electrosynthesis, a process that involves the use of electricity for the transformation of organic molecules . This process is gaining renewed interest due to its potential for selective and sustainable synthesis .

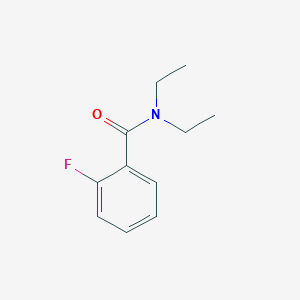

- Methods of Application: The experiment utilized catalytic amounts of cinchonidine and cinchonine to form ®-or (S)-atrolactic acid with enantiomeric excesses (ee) up to 30%, respectively. The experiment was conducted using a stainless steel cathode and Mg sacrificial anode in an undivided cell under constant current conditions .

- Results or Outcomes: The experiment resulted in the formation of ®-or (S)-atrolactic acid with enantiomeric excesses (ee) up to 30% .

Asymmetric Synthesis of S-(+)-Atrolactic Acid

- Scientific Field: Organic Chemistry .

- Summary of Application: (S)-Atrolactic acid is synthesized from S-(+)-3-Hydroxytetrahydrofuran in an asymmetric synthesis process .

- Methods of Application: S-(+)-3-Hydroxytetrahydrofuran reacts with phenylglyoxallyl chloride to form S-(+)-3-tetrahydrofuranyl benzoyformate. Further reaction of the alpha-ketoester with MeLi at -95 degrees Celsius followed by basic hydrolysis results in the asymmetric synthesis of S-(+)-atrolactic acid .

- Results or Outcomes: The reaction resulted in the asymmetric synthesis of S-(+)-atrolactic acid with an enantiomeric excess (ee) of 20% .

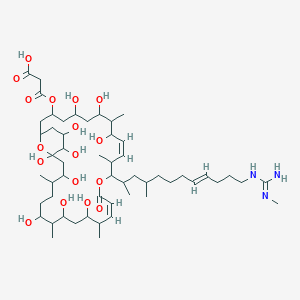

Biotransformation

- Scientific Field: Biocatalysis .

- Summary of Application: (S)-Atrolactic acid is produced in a bienzymatic cascade during the biotransformation process .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Lactic Acid Production by Lactic Acid Bacteria

- Scientific Field: Biotechnology .

- Summary of Application: (S)-Atrolactic acid is used in the production of lactic acid by lactic acid bacteria. This process is used to synthesize high value-added chemicals such as poly lactic acid .

- Methods of Application: Effective strategies such as effective mutagenesis and metabolic engineering have been applied to increase the productive capacity of lactic acid bacteria .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Development of Functional Foods

- Scientific Field: Food Science .

- Summary of Application: (S)-Atrolactic acid is used in the characterization and selection of probiotic lactic acid bacteria from different dietary sources for the development of functional foods .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Fermentation Quality Improvement

- Scientific Field: Agricultural Science .

- Summary of Application: (S)-Atrolactic acid is used in the improvement of the fermentation quality of paper mulberry silage .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Lactic Acid Production by Lactic Acid Bacteria

- Scientific Field: Biotechnology .

- Summary of Application: (S)-Atrolactic acid is used in the production of lactic acid by lactic acid bacteria. This process is used to synthesize high value-added chemicals such as poly lactic acid .

- Methods of Application: Effective strategies such as effective mutagenesis and metabolic engineering have been applied to increase the productive capacity of lactic acid bacteria .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Development of Functional Foods

- Scientific Field: Food Science .

- Summary of Application: (S)-Atrolactic acid is used in the characterization and selection of probiotic lactic acid bacteria from different dietary sources for the development of functional foods .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Fermentation Quality Improvement

- Scientific Field: Agricultural Science .

- Summary of Application: (S)-Atrolactic acid is used in the improvement of the fermentation quality of paper mulberry silage .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity information, safety precautions, first aid measures, and disposal guidelines.

Direcciones Futuras

This involves identifying areas of ongoing research involving the compound, potential new applications, and unanswered questions about its properties or behavior.

For a specific compound like “(s)-Atrolactic acid”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have a different compound in mind or need information on a specific aspect of “(s)-Atrolactic acid”, feel free to ask!

Propiedades

IUPAC Name |

(2S)-2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCHELUCVWSRRS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-Atrolactic acid | |

CAS RN |

13113-71-8 | |

| Record name | Atrolactic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-atrolactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROLACTIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Y6G519RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.